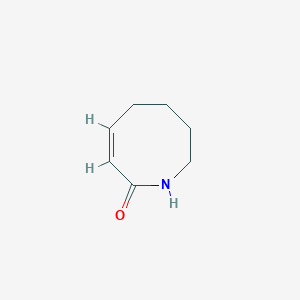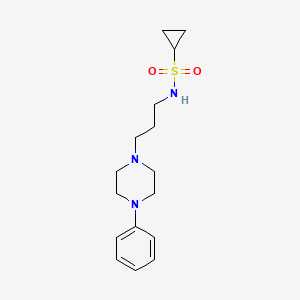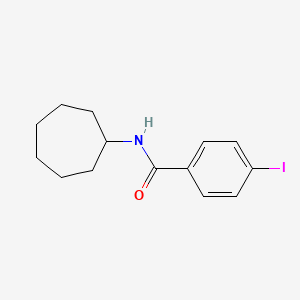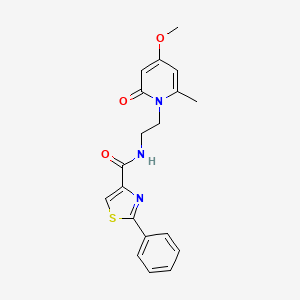
7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H29N5O4 and its molecular weight is 415.494. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Modifications and Derivatives
Regioselective Amination
1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione, a related compound, undergoes selective amination, yielding various derivatives. This process highlights the potential for chemical modification of similar purine compounds (Gulevskaya et al., 1994).
Design of Receptor Ligands
New derivatives of purine-2,6-dione with various substituents have been designed as potential ligands for serotonin receptors, showing the versatility of purine compounds in receptor targeting (Chłoń-Rzepa et al., 2013).
Molecular Structure Analysis
- Structural Characterization: Theophylline derivatives, closely related to the compound , have been structurally characterized, revealing insights into the planarity of the purine skeleton and the conformations of substituents (Karczmarzyk et al., 1995).
Biological Activity Studies
Antitumor Activity
Purino derivatives have been synthesized and evaluated for their antitumor activities, indicating the potential medicinal applications of such compounds (Ueda et al., 1987).
Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally similar to the compound, have shown potent cytotoxic activities against various cancer cell lines, suggesting a potential avenue for cancer research (Deady et al., 2003).
Anti-inflammatory Activity
Derivatives based on the purine ring system have demonstrated significant anti-inflammatory activities in models of chronic inflammation, highlighting their therapeutic potential (Kaminski et al., 1989).
Antioxidant and DNA Cleavage Properties
Coumarin-purine hybrids have been synthesized and evaluated for their antioxidant activity and DNA cleavage capabilities, indicating potential applications in oxidative stress-related conditions and molecular biology (Mangasuli et al., 2019).
Inhibitory Activity Against Tuberculosis Target
β-Amino alcohols based on a similar structure have been synthesized as specific inhibitors of mycobacterial N-acetyltransferase, a potential anti-tubercular target, showing the role of such compounds in infectious disease research (Fullam et al., 2011).
properties
IUPAC Name |
7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(2-methylpropylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O4/c1-12(2)9-22-20-23-18-17(19(28)24-21(29)25(18)5)26(20)10-15(27)11-30-16-7-6-13(3)14(4)8-16/h6-8,12,15,27H,9-11H2,1-5H3,(H,22,23)(H,24,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGCFUVSEPTSBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2NCC(C)C)N(C(=O)NC3=O)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2916455.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2916456.png)
![N-(3-chloro-4-fluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2916457.png)





![1'-(2-Fluorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2916467.png)
![7-Methyl-5-(1-methylhydrazino)-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B2916470.png)

![N-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2916475.png)
![2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2916476.png)
![2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetonitrile](/img/structure/B2916478.png)